4-Pentenoic acid, 2-(diethoxyphosphinyl)-, ethyl ester
Description
Ethyl 2-(Diethoxyphosphoryl)-4-pentenoate: is an organic compound with significant applications in various fields of chemistry and industry. It is known for its unique structure, which includes a phosphoryl group, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
108298-18-6 |
|---|---|
Molecular Formula |
C11H21O5P |
Molecular Weight |
264.25 g/mol |
IUPAC Name |
ethyl 2-diethoxyphosphorylpent-4-enoate |
InChI |
InChI=1S/C11H21O5P/c1-5-9-10(11(12)14-6-2)17(13,15-7-3)16-8-4/h5,10H,1,6-9H2,2-4H3 |
InChI Key |
XIQYEMVNABBPOP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC=C)P(=O)(OCC)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-(Diethoxyphosphoryl)-4-pentenoate can be synthesized through the Arbuzov reaction, which involves the reaction of triethyl phosphite with an appropriate halogenated compound. The reaction typically requires heating and can be carried out in the presence of a solvent like toluene .
Industrial Production Methods: Industrial production of Ethyl 2-(Diethoxyphosphoryl)-4-pentenoate involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(Diethoxyphosphoryl)-4-pentenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert it into phosphonates.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products: The major products formed from these reactions include phosphonic acids, phosphonates, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 2-(Diethoxyphosphoryl)-4-pentenoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2-(Diethoxyphosphoryl)-4-pentenoate involves its interaction with various molecular targets and pathways. The phosphoryl group plays a crucial role in its reactivity, allowing it to participate in phosphorylation reactions and interact with enzymes and other proteins .
Comparison with Similar Compounds
- Triethyl phosphonoacetate
- Diethyl ethoxycarbonylmethylphosphonate
- Ethyl 2-(Diethoxyphosphoryl)propanoate
Comparison: Ethyl 2-(Diethoxyphosphoryl)-4-pentenoate is unique due to its pentenoate moiety, which provides additional reactivity and versatility in organic synthesis compared to similar compounds. Its structure allows for a broader range of chemical transformations and applications .
Biological Activity
4-Pentenoic acid, 2-(diethoxyphosphinyl)-, ethyl ester (chemical formula: CHOP) is a phosphonate compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its effects on cellular metabolism, synthesis pathways, and possible therapeutic applications.
4-Pentenoic acid derivatives are known for their reactivity in various organic transformations. The diethoxyphosphinyl group enhances the electrophilicity of the double bond, making it suitable for reactions such as halolactonization and transesterification. For example, in one study, the compound was subjected to bromolactonization under phase-vanishing conditions, demonstrating its ability to form various brominated products, including 4,5-dibromopentanoic acid and bromolactone .
Metabolic Effects
Research indicates that 4-pentenoic acid has significant effects on cellular metabolism. A study reported that 4-pentenoic acid inhibited glyconeogenesis and affected the oxidation of pyruvate in cellular models. The inhibition was consistent irrespective of whether octanoate or pentanoate served as the fatty acid substrate, suggesting a specific role in mitochondrial and peroxisomal metabolism .
Potential Therapeutic Applications
The unique structure of 4-pentenoic acid derivatives allows them to interact with biological targets effectively. The diethoxyphosphinyl group may confer additional properties that could be exploited in drug design. Some studies have highlighted the potential use of phosphonate esters in medicinal chemistry due to their ability to mimic phosphate groups in biological systems .
Case Studies
- Inhibition of Glyconeogenesis : In a controlled experiment, cells treated with 4-pentenoic acid showed a marked decrease in glyconeogenesis from labeled substrates. This suggests a potential application in metabolic disorders where glyconeogenesis is dysregulated .
- Bromolactonization Reactions : The compound's reactivity was further explored through bromolactonization experiments where it was found to yield high amounts of brominated products under specific conditions . This highlights its utility in synthetic organic chemistry.
Comparative Table of Biological Activities
| Compound | Activity Type | Observations |
|---|---|---|
| 4-Pentenoic Acid | Metabolic Inhibition | Inhibits glyconeogenesis; affects mitochondrial function |
| γ-Butyrolactones (related compounds) | Antimicrobial | Exhibits potent antibacterial activity against various pathogens |
| Diethoxyphosphoryl Compounds | Drug Design Potential | Mimics phosphate groups; relevant for medicinal chemistry applications |
Q & A
Basic: What synthetic methodologies are recommended for preparing 4-pentenoic acid, 2-(diethoxyphosphinyl)-, ethyl ester with high purity?
Answer:
The synthesis typically involves phosphorylation of a pre-formed pentenoic acid ester or Michaelis-Arbuzov-type reactions using diethyl phosphite and α,β-unsaturated esters. For example:
Phosphorylation Step : React 4-pentenoic acid ethyl ester with diethyl phosphite in the presence of a radical initiator (e.g., AIBN) or under thermal conditions (80–100°C) to introduce the diethoxyphosphinyl group at the 2-position .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Confirm purity via TLC and NMR (δ ~1.3 ppm for ethoxy groups, δ 4.1–4.3 ppm for ester -OCH2-) .
Basic: Which spectroscopic techniques are most effective for structural confirmation and purity assessment?
Answer:
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution ESI-MS or GC-MS (e.g., m/z calculated for C₁₁H₂₁O₅P: 264.1138) to verify molecular ion and fragmentation patterns .
- IR Spectroscopy : C=O stretch (~1740 cm⁻¹) and P=O stretch (~1250 cm⁻¹) .
Advanced: How can computational chemistry predict the compound’s reactivity in nucleophilic addition reactions?
Answer:
- DFT Calculations : Use Gaussian or ORCA software to model the electron density at the α,β-unsaturated ester moiety. Fukui indices (electrophilicity) at C2 and C3 predict regioselectivity in Michael additions .
- Transition State Modeling : Simulate nucleophilic attack (e.g., by amines) to identify kinetic vs. thermodynamic pathways. Solvent effects (PCM model) improve accuracy .
Basic: What are the optimal storage conditions to prevent hydrolysis of the phosphinyl and ester groups?
Answer:
- Storage : Under inert atmosphere (N₂/Ar) at –20°C in amber vials. Use molecular sieves (3Å) to absorb moisture .
- Stability Monitoring : Periodic ³¹P NMR or TLC (visualized with Hanessian’s stain) to detect hydrolysis products (e.g., phosphoric acid derivatives) .
Advanced: How can researchers resolve contradictions between experimental and theoretical mass spectral data?
Answer:
- Isotopic Pattern Analysis : Compare observed vs. simulated isotopic clusters (e.g., using NIST MS Suite) to confirm molecular formula .
- Fragmentation Pathways : Map major fragments (e.g., loss of ethoxy groups or CO₂Et) using MS/MS. Discrepancies may indicate impurities or incorrect stereochemistry .
Basic: What solvents and catalysts are suitable for facilitating reactions involving this compound?
Answer:
- Solvents : Anhydrous THF, dichloromethane, or toluene to avoid hydrolysis.
- Catalysts : For cross-coupling, use Pd(PPh₃)₄ or CuI for Sonogashira reactions. For nucleophilic additions, DBU or DABCO enhances reactivity .
Advanced: How does stereoelectronic effects influence the compound’s reactivity in organocatalytic processes?
Answer:
- Conformational Analysis : The diethoxyphosphinyl group creates an electron-deficient α,β-unsaturated system, enhancing electrophilicity. Synperiplanar alignment of the ester and phosphinyl groups directs nucleophilic attack .
- Catalyst Design : Chiral phosphoric acids (e.g., TRIP) induce asymmetry in conjugate additions via hydrogen-bonding interactions with the phosphinyl oxygen .
Basic: How can researchers quantify trace impurities (e.g., hydrolyzed byproducts) in the compound?
Answer:
- HPLC Method : Use a C18 column (MeCN/H₂O, 0.1% TFA) with UV detection at 210 nm. Hydrolyzed products (e.g., free acid) elute earlier due to higher polarity .
- ³¹P NMR Integration : Compare peak areas of the target compound (~δ 20 ppm) vs. phosphoric acid derivatives (~δ 0 ppm) .
Advanced: What strategies mitigate competing side reactions during phosphorylation steps?
Answer:
- Temperature Control : Maintain 80–90°C to favor radical-mediated phosphorylation over ester hydrolysis .
- Protecting Groups : Temporarily protect the carboxylic acid as a tert-butyl ester to prevent undesired phosphorylation at alternative sites .
Basic: What safety precautions are critical when handling this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
